molecular formula C9H9NO3 B13977546 1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone

1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone

Cat. No.: B13977546
M. Wt: 179.17 g/mol
InChI Key: ONVHROYVSWSUEC-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone is a heterocyclic compound that features a unique dioxino-pyridine structure

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone can be compared with other similar compounds, such as:

  • 2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-7-amine
  • 2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-8-ol
  • 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine

These compounds share the dioxino-pyridine core but differ in their functional groups, leading to variations in their chemical reactivity and applications .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

1-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone

InChI

InChI=1S/C9H9NO3/c1-6(11)7-2-3-8-9(10-7)13-5-4-12-8/h2-3H,4-5H2,1H3

InChI Key

ONVHROYVSWSUEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=C1)OCCO2

Origin of Product

United States

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